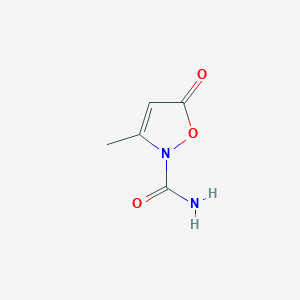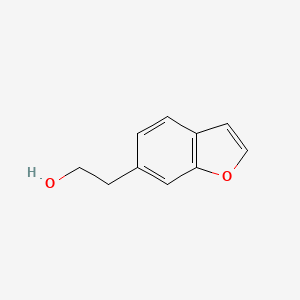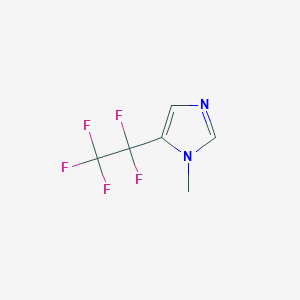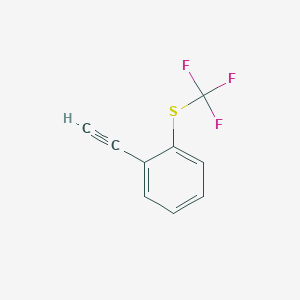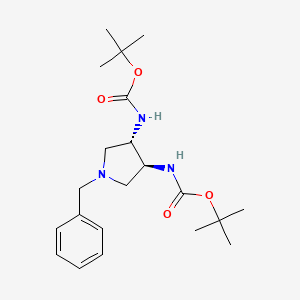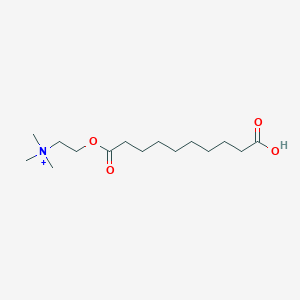
2-((9-Carboxynonanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((9-Carboxynonanoyl)oxy)-N,N,N-trimethylethan-1-aminium is a complex organic compound with a unique structure that includes a carboxynonanoyl group and a trimethylethan-1-aminium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Carboxynonanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-((9-Carboxynonanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminium group, using reagents like sodium hydroxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-((9-Carboxynonanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((9-Carboxynonanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): Shares structural similarities but differs in its psychoactive properties.
Cannabidiol (CBD): Another cannabinoid with distinct pharmacological effects.
11-nor-9-carboxy-tetrahydrocannabinol: A metabolite of THC with similar chemical properties
Uniqueness
2-((9-Carboxynonanoyl)oxy)-N,N,N-trimethylethan-1-aminium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C15H30NO4+ |
|---|---|
分子量 |
288.40 g/mol |
IUPAC名 |
2-(9-carboxynonanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C15H29NO4/c1-16(2,3)12-13-20-15(19)11-9-7-5-4-6-8-10-14(17)18/h4-13H2,1-3H3/p+1 |
InChIキー |
YHCQAKITEKTZPD-UHFFFAOYSA-O |
正規SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


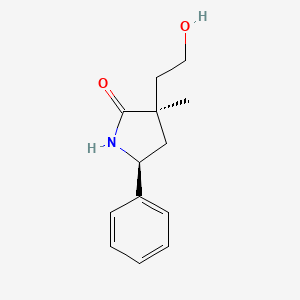
![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)

![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)
![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
